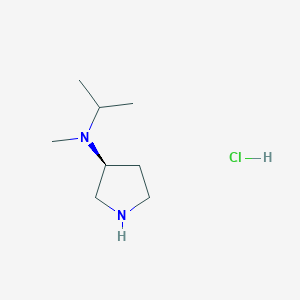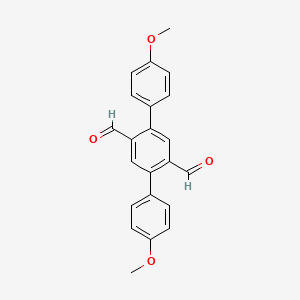
2,5-bis(4-methoxyphenyl)terephthalaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-bis(4-methoxyphenyl)terephthalaldehyde: is an organic compound characterized by the presence of two methoxyphenyl groups attached to a terephthalaldehyde core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-bis(4-methoxyphenyl)terephthalaldehyde typically involves the reaction of terephthalaldehyde with 4-methoxybenzaldehyde under specific conditions. One common method is the condensation reaction, where the aldehyde groups of terephthalaldehyde react with the methoxybenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in a solvent like toluene under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions:
Oxidation: The aldehyde groups in 2,5-bis(4-methoxyphenyl)terephthalaldehyde can undergo oxidation reactions to form carboxylic acids.
Reduction: Reduction of the aldehyde groups can yield the corresponding alcohols.
Substitution: The methoxy groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2,5-bis(4-methoxyphenyl)terephthalic acid.
Reduction: 2,5-bis(4-methoxyphenyl)terephthalyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry: 2,5-bis(4-methoxyphenyl)terephthalaldehyde is used as a building block in the synthesis of covalent organic frameworks (COFs) and other polymeric materials
Biology: In biological research, this compound can be used as a fluorescent probe due to its aromatic structure and potential for functionalization with various fluorophores.
Medicine: While specific medical applications are still under investigation, the compound’s ability to form stable frameworks suggests potential use in drug delivery systems.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including light-emitting diodes (LEDs) and photovoltaic cells.
作用机制
The mechanism of action of 2,5-bis(4-methoxyphenyl)terephthalaldehyde primarily involves its ability to form stable covalent bonds with other molecules. The aldehyde groups can react with amines to form imines, which are key intermediates in the synthesis of COFs. The methoxy groups can also participate in various substitution reactions, allowing for further functionalization and modification of the compound.
相似化合物的比较
- 2,5-bis(octyloxy)terephthalaldehyde
- 2,5-bis(hexyloxy)terephthalaldehyde
- Terephthalaldehyde
Comparison: 2,5-bis(4-methoxyphenyl)terephthalaldehyde is unique due to the presence of methoxyphenyl groups, which enhance its reactivity and potential for functionalization compared to other similar compounds. The methoxy groups provide additional sites for substitution reactions, making it a versatile building block for various applications.
属性
分子式 |
C22H18O4 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
2,5-bis(4-methoxyphenyl)terephthalaldehyde |
InChI |
InChI=1S/C22H18O4/c1-25-19-7-3-15(4-8-19)21-11-18(14-24)22(12-17(21)13-23)16-5-9-20(26-2)10-6-16/h3-14H,1-2H3 |
InChI 键 |
UJBSOOWGSHYHOR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2C=O)C3=CC=C(C=C3)OC)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methylbenzo[b]thiophen-2-amine](/img/structure/B13647056.png)
![5-[2-[1-(5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13647057.png)
![(R)-(3,4-Difluoro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13647060.png)
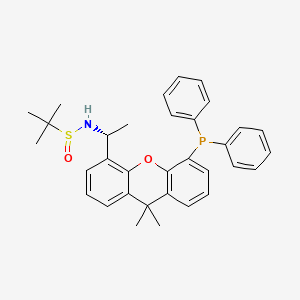
![[(2-Amino-1,3-thiazol-4-yl)methyl]triethylazanium hydrochloride chloride](/img/structure/B13647068.png)
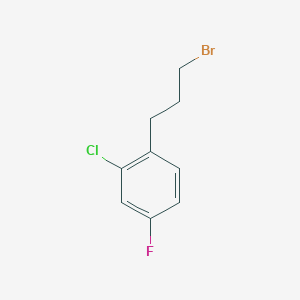
![2-[(3-methyl-1H-pyrazol-5-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B13647087.png)
![(1R,1aS,6aS)-4-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine](/img/structure/B13647090.png)

![9'-([1,1'-Biphenyl]-3-yl)-9H,9'H-2,3'-bicarbazole](/img/structure/B13647103.png)
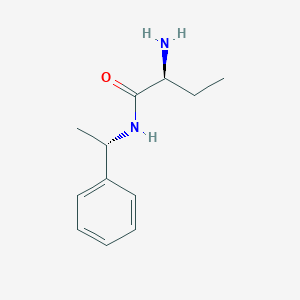
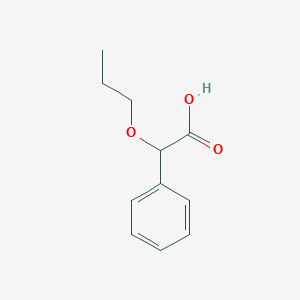
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13647129.png)
